GSK-3 Inhibitor II

Catalog No.
S005374
CAS No.
478482-75-6
M.F
C14H10IN3OS
M. Wt
395.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK-3 Inhibitor II

CAS Number

478482-75-6

Product Name

GSK-3 Inhibitor II

IUPAC Name

2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole

Molecular Formula

C14H10IN3OS

Molecular Weight

395.22 g/mol

InChI

InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2

InChI Key

ZRHRPGSSSVYBRG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3

Synonyms

4-[5-[[(3-iodophenyl)methyl]thio]-1,3,4-oxadiazol-2-yl]-pyridine

Canonical SMILES

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3

Description

The exact mass of the compound GSK-3beta Inhibitor II is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of aryl sulfide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neurodegenerative Diseases

Studies have shown that abnormal GSK-3beta activity is associated with the development of neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD) []. GSK-3beta Inhibitor II is being investigated for its ability to protect neurons and improve cognitive function by inhibiting overactive GSK-3beta in these diseases [].

Cancer

GSK-3beta plays a complex role in cancer development. While it can suppress tumor growth in some cases, it can also promote tumorigenesis in others []. Research is ongoing to determine the specific contexts where GSK-3beta inhibition might be beneficial for cancer treatment. GSK-3beta Inhibitor II might be useful in understanding these complexities and developing targeted cancer therapies based on GSK-3beta activity.

Glycogen Synthase Kinase-3 Inhibitor II is a chemical compound that specifically inhibits the activity of glycogen synthase kinase-3, an enzyme involved in various cellular processes including glycogen metabolism, cell signaling, and apoptosis. Glycogen synthase kinase-3 exists in two isoforms, GSK-3α and GSK-3β, and is constitutively active under resting conditions. This compound has garnered attention due to its potential therapeutic applications in conditions such as type 2 diabetes, neurodegenerative diseases, and mood disorders .

  • GSK-3beta Inhibitor II binds to the ATP-binding pocket of GSK-3β, preventing the enzyme from utilizing ATP (adenosine triphosphate), its energy source []. This inhibits the enzyme's ability to phosphorylate various substrates, thereby affecting downstream cellular processes [].
  • Specific safety data for GSK-3beta Inhibitor II is limited.
  • As with most research chemicals, it should be handled with care following standard laboratory safety protocols.

Please Note:

  • The information available for GSK-3beta Inhibitor II is primarily focused on its use as a research tool.
  • More data would be needed to assess its potential for therapeutic development, including in vivo studies, toxicity testing, and clinical trials.

Glycogen Synthase Kinase-3 Inhibitor II acts primarily through competitive inhibition at the ATP-binding site of glycogen synthase kinase-3. The binding of this inhibitor prevents the phosphorylation of substrates that would typically be acted upon by glycogen synthase kinase-3. The chemical structure allows for specific interactions with key residues in the active site, particularly through hydrogen bonding .

The biological activity of Glycogen Synthase Kinase-3 Inhibitor II includes modulation of various signaling pathways. By inhibiting glycogen synthase kinase-3, it promotes the activation of glycogen synthase, thereby enhancing glycogen synthesis. Additionally, it plays a role in the regulation of β-catenin, a key player in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . The compound has shown promise in preclinical studies for enhancing neurogenesis and synaptic plasticity, making it a candidate for treating cognitive disorders .

Synthesis of Glycogen Synthase Kinase-3 Inhibitor II generally involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors.
  • Reactions: Key reactions often include condensation reactions to form the core structure followed by modifications to introduce functional groups that enhance potency and selectivity.
  • Purification: Final products are purified using techniques like chromatography to ensure high purity necessary for biological testing.

Specific synthetic routes may vary based on desired modifications to enhance efficacy or reduce side effects .

Glycogen Synthase Kinase-3 Inhibitor II has potential applications across various fields:

  • Diabetes Treatment: By promoting glycogen synthesis and improving insulin sensitivity.
  • Neurodegenerative Diseases: Potentially slowing down processes involved in diseases like Alzheimer's by modulating tau phosphorylation.
  • Mood Disorders: Its ability to influence neurotransmitter systems makes it a candidate for treating depression and bipolar disorder .

Interaction studies have demonstrated that Glycogen Synthase Kinase-3 Inhibitor II binds effectively to the ATP-binding site of glycogen synthase kinase-3. Co-crystallization studies reveal that the compound forms hydrogen bonds with critical residues such as Valine 135 and Aspartate 133 within the hinge region of the enzyme. These interactions are essential for its inhibitory action and contribute to its selectivity over other kinases .

Several compounds share structural similarities with Glycogen Synthase Kinase-3 Inhibitor II, but each exhibits unique properties:

Compound NameChemical Structure TypePotency (IC50)Unique Features
LithiumMonovalent cation~1–2 mMNon-selective; affects multiple kinases
TideglusibSmall molecule~50 nMSelective for GSK-3β
CHIR99021Small molecule~10 nMHighly selective; used in research
AR-A014418Small molecule~20 nMSelective; promotes neurogenesis

Glycogen Synthase Kinase-3 Inhibitor II is unique due to its specific binding interactions that enhance its efficacy while minimizing off-target effects compared to other inhibitors like lithium, which is less selective and interacts with multiple pathways .

The development of Glycogen Synthase Kinase-3 Inhibitor II (CAS: 478482-75-6) represents a significant achievement in medicinal chemistry, particularly in the design of selective kinase inhibitors. This compound, bearing the molecular formula C14H10IN3OS and molecular weight of 395.22 g/mol, exhibits potent and selective inhibition of the GSK-3β isoform with an IC50 value of 390 nanomolar [1]. The systematic name 2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole reflects its complex heterocyclic architecture incorporating three key pharmacophoric elements: a pyridine ring, an oxadiazole core, and an iodinated benzyl thioether moiety [2].

The original synthetic pathway employed a multi-step approach centered on the formation of the 1,3,4-oxadiazole heterocycle, which serves as the central scaffold connecting the pyridine and thioether functionalities [3]. The initial synthetic route development focused on establishing a reliable protocol for constructing the oxadiazole ring through cyclodehydration reactions of diacylhydrazines, a well-established methodology in heterocyclic chemistry [3]. This approach provided the necessary flexibility for introducing diverse substituents while maintaining synthetic feasibility and scalability.

The synthesis typically commences with the preparation of the appropriate hydrazide intermediate from the corresponding carboxylic acid derivative. The hydrazide undergoes cyclization under dehydrating conditions, commonly employing phosphorus oxychloride as the cyclizing agent, to form the 1,3,4-oxadiazole core structure [3]. This classical cyclization approach, while requiring elevated temperatures and harsh reagents, provides reliable access to the target heterocycle with yields typically ranging from 60-75% [3].

The final step involves the installation of the thioether linkage through nucleophilic substitution reactions between appropriately functionalized precursors and the 3-iodobenzyl halide derivative. This coupling reaction requires careful optimization of reaction conditions to achieve selective formation of the desired thioether bond while minimizing competing side reactions [4] [5].

Solubility-Driven Structural Modifications

Pharmaceutical development of GSK-3 Inhibitor II necessitated comprehensive evaluation of its physicochemical properties, particularly aqueous solubility, which directly impacts bioavailability and therapeutic efficacy. The original compound structure, while demonstrating excellent potency against GSK-3β, presented challenges related to limited aqueous solubility due to its highly lipophilic character arising from the aromatic ring systems and halogen substitution [6] [7].

Strategic structural modifications were implemented to enhance solubility characteristics without compromising biological activity. The pyridine ring system offered multiple opportunities for functionalization, as the electron-deficient nature of the pyridine nucleus facilitates nucleophilic substitution reactions at the 2- and 4-positions [8]. Introduction of polar substituents such as hydroxyl, amino, or carboxylate groups at these positions significantly improved aqueous solubility while maintaining favorable binding interactions with the GSK-3β active site [6].

Advanced medicinal chemistry approaches included the exploration of bioisosteric replacements for the iodine substituent, investigating alternative halogen atoms or electron-withdrawing groups that could provide similar electronic properties while offering improved solubility profiles [7]. Fluorine substitution emerged as particularly attractive, offering enhanced metabolic stability and favorable pharmacokinetic properties compared to the original iodine-containing structure [9].

The development of prodrug strategies represented another significant advancement in addressing solubility limitations. Ester and amide prodrugs were designed to mask lipophilic regions of the molecule, providing enhanced aqueous solubility during formulation and administration, followed by enzymatic conversion to the active parent compound in vivo [9]. These approaches successfully improved the pharmaceutical properties while maintaining the inherent biological activity of the GSK-3 inhibitor.

Scaffold Diversification Approaches

The structural optimization of GSK-3 Inhibitor II involved systematic scaffold diversification to explore structure-activity relationships and identify superior analogs with enhanced potency, selectivity, and pharmaceutical properties. This comprehensive medicinal chemistry campaign encompassed modifications to all three major structural components: the oxadiazole core, the pyridine ring system, and the thioether linkage region [10] [11].

Oxadiazole ring modifications focused on exploring alternative five-membered heterocycles that could serve as bioisosteric replacements while maintaining essential binding interactions with the GSK-3β active site. The 1,2,4-oxadiazole isomer represented a particularly attractive alternative, offering different electronic properties and hydrogen bonding capabilities [12]. Systematic evaluation of these isomeric oxadiazoles revealed subtle but significant differences in biological activity, with some analogs demonstrating improved selectivity profiles against related kinases [12].

Pyridine ring diversification employed established synthetic methodologies to introduce various substituents at different positions on the aromatic ring [13]. The electron-withdrawing nitrogen atom facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups that can modulate both electronic properties and pharmacokinetic behavior [8]. Substitution patterns were systematically explored to identify optimal combinations of substituents that enhance potency while maintaining selectivity for GSK-3β over the closely related GSK-3α isoform [9].

The thioether linkage region provided additional opportunities for structural modification through exploration of alternative linker groups and aromatic substitution patterns. Replacement of the sulfur atom with oxygen or nitrogen atoms yielded ether and amine analogs respectively, allowing investigation of the importance of the sulfur atom for biological activity [14]. The 3-iodophenyl group was systematically modified to explore the effects of halogen substitution patterns, with particular attention to the influence of electronic and steric properties on binding affinity and selectivity [14].

Advanced scaffold hopping strategies were employed to identify entirely new chemical frameworks that could reproduce the biological activity of GSK-3 Inhibitor II while offering distinct advantages in terms of synthetic accessibility, intellectual property considerations, or pharmaceutical properties [15]. These efforts led to the discovery of alternative heterocyclic scaffolds, including pyrazoles, triazoles, and benzimidazoles, that demonstrated comparable or superior biological activities [11] [14].

Purification and Analytical Validation Protocols

The development of robust purification and analytical validation protocols for GSK-3 Inhibitor II required implementation of multiple complementary techniques to ensure consistent production of high-purity material suitable for biological evaluation and pharmaceutical development. The complex structure of this compound, containing multiple aromatic rings and heteroatoms, necessitated careful optimization of purification conditions to achieve the required purity specifications of ≥95% [16] [1].

Column chromatography emerged as the primary purification technique, utilizing silica gel as the stationary phase with carefully optimized solvent systems to achieve effective separation of the target compound from synthetic impurities and byproducts [17]. The selection of appropriate eluent systems required systematic evaluation of different solvent combinations, with particular attention to the polarity and selectivity characteristics needed to resolve closely related structural analogs [18]. Gradient elution protocols were developed to improve separation efficiency and reduce purification time while maintaining high recovery yields.

Recrystallization procedures were established as complementary purification methods, particularly valuable for removing trace impurities and achieving the highest purity levels required for biological testing [18]. Systematic screening of crystallization solvents identified optimal conditions for obtaining high-quality crystals with excellent purity profiles. Mixed solvent systems, including combinations of polar and nonpolar solvents, were evaluated to identify conditions that provide both effective purification and acceptable recovery yields [19].

High-Performance Liquid Chromatography (HPLC) served as the primary analytical technique for purity assessment and impurity profiling [20]. Method development focused on establishing robust chromatographic conditions that provide baseline resolution of the target compound from potential synthetic impurities and degradation products. Reverse-phase HPLC methods using C18 columns with acetonitrile-water mobile phases were optimized to achieve sensitive detection and quantification capabilities [21].

Nuclear Magnetic Resonance (NMR) spectroscopy provided comprehensive structural characterization and purity assessment through both proton and carbon-13 NMR techniques [22]. The complex aromatic region of the proton NMR spectrum required careful analysis and peak assignment to confirm structural integrity and identify potential impurities. Two-dimensional NMR techniques, including correlation spectroscopy, were employed for complete structural elucidation and impurity characterization [23].

Mass spectrometry served as an essential complement to chromatographic and spectroscopic methods, providing molecular weight confirmation and fragmentation pattern analysis for structural verification [24]. Electrospray ionization mass spectrometry proved particularly valuable for confirming molecular identity and detecting trace impurities that might not be readily apparent through other analytical techniques [24]. High-resolution mass spectrometry enabled accurate mass measurements that provided additional confidence in structural assignments and purity assessments.

Elemental analysis provided quantitative determination of carbon, hydrogen, nitrogen, and sulfur content, offering independent verification of compound identity and purity [25]. The presence of iodine in the structure required specialized analytical procedures to ensure accurate halogen determination. These complementary analytical approaches collectively provided comprehensive characterization and quality control capabilities essential for pharmaceutical development applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

394.95893 g/mol

Monoisotopic Mass

394.95893 g/mol

Heavy Atom Count

20

Appearance

Assay:≥95%A crystalline solid

Wikipedia

GSK-3beta inhibitor II

Dates

Last modified: 09-13-2023

Explore Compound Types